3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide
Description
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-23-11-9-17(10-12-24-2)15(19)7-8-18-16(20)13-5-3-4-6-14(13)25(18,21)22/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZWFMKRXNPVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isothiazolone structure, followed by functional group modifications to introduce the propanamide moiety.
Reaction conditions usually involve controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of bonds.
Industrial Production Methods:
Industrial production leverages large-scale chemical reactors where the initial synthesis steps are scaled up. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents like lithium aluminum hydride, leading to changes in the oxidation state of various components.
Substitution: It can also undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products:
Oxidation typically yields oxygenated derivatives.
Reduction results in less oxidized forms with increased hydrogen content.
Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
In organic chemistry, it is used as a precursor for synthesizing more complex molecules.
Biology:
Its unique structure allows it to interact with various biological macromolecules, making it useful in studying enzyme activity and protein interactions.
Medicine:
The compound's bioactive properties are being explored for potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry:
It finds applications in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors involved in crucial biological pathways.
It may inhibit or activate these targets, leading to downstream effects that manifest as its bioactive properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Activity
- Target Compound: Not explicitly tested in evidence, but analogs with polar substituents (e.g., nitrile 2 and esters 3a,d,e) showed moderate to excellent inhibition of IL-6 and TNF-α, likely due to enhanced binding to COX-1 via polar interactions .
- Ester 3f : Exhibited the highest cytotoxicity (IC₅₀ = 12.3 µM against hepatic cancer cells) and strong COX-1 binding (ΔG = -9.1 kcal/mol) .
- Nitrile 2 : Demonstrated superior antioxidant activity (IC₅₀ = 14.5 µM in DPPH assay) compared to esters .
Antimicrobial Activity
- 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione (): Showed a minimum inhibitory concentration (MIC) of 8 µg/mL against bacterial strains, attributed to the planar isothiazolinone ring enhancing membrane penetration .
Electronic and Reactivity Profiles
- Target Compound : The bis(2-methoxyethyl) groups may lower IP and Egap compared to lipophilic analogs, favoring electron donation in biological systems .
Physicochemical Properties
Molecular Docking and Binding Affinities
- COX-1 Inhibition : Esters 3d,f and nitrile 2 showed the highest binding affinities (ΔG = -8.9 to -9.1 kcal/mol) due to interactions with Arg120 and Tyr355 residues .
- Target Compound : The methoxyethyl groups may form H-bonds with COX-1’s hydrophilic pockets, though steric hindrance could reduce affinity compared to smaller esters.
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide is a complex organic molecule notable for its diverse biological activities. It features a benzothiazole moiety, which is often associated with various pharmacological effects, and a dioxido group that may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H22N2O4S
- Molecular Weight: 378.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dioxido and oxo functional groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting normal cellular functions. The benzothiazole ring system may intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit bacterial growth by disrupting cell wall synthesis and protein function.
Anticancer Properties
The potential anticancer activity of the compound has been explored in several studies. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. For example, studies have reported that related benzothiazole derivatives can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.
Inhibition of Virulence Factors
The compound has also been investigated for its ability to inhibit virulence factors in pathogenic bacteria. A study highlighted its effectiveness in downregulating the Type III secretion system (T3SS) in enteropathogenic E. coli (EPEC), which is crucial for bacterial virulence. This inhibition could provide a novel approach to treating infections caused by antibiotic-resistant strains.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
